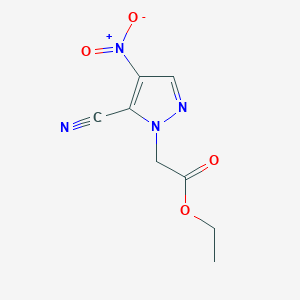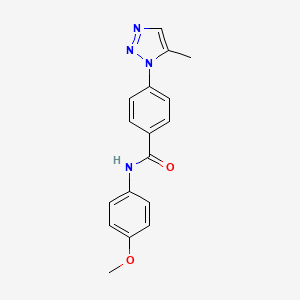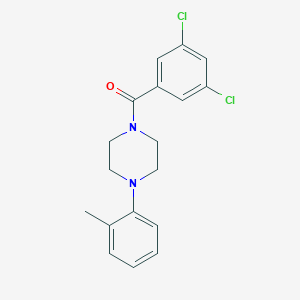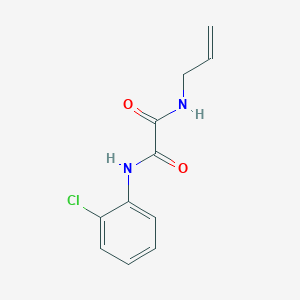![molecular formula C22H16N4O3 B4631777 1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)
1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step reactions, including the condensation of formaldehyde and diamines, cyclocondensation with malonates, or reactions with various reagents to produce heterocyclic compounds with potential pharmaceutical applications (Moser et al., 2005). Such processes highlight the complexity and versatility in synthesizing pyrimidine derivatives.
Molecular Structure Analysis
Molecular structure determination, typically through X-ray crystallography, reveals intricate details about the spatial arrangement of atoms within a compound. Studies have detailed the crystal structures, showcasing how molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π interactions, influence the overall molecular architecture and stability of pyrimidine derivatives (Zhang et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including cycloadditions, ring closure reactions, and transformations with active methylene compounds. These reactions lead to diverse structural motifs and have implications for the development of compounds with potential biological activities (Khattab et al., 1996). The ability to undergo various chemical reactions makes pyrimidine derivatives versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice. Studies on related compounds provide insights into the relationships between molecular structure and physical properties, facilitating the design of compounds with desired physical characteristics (Beck et al., 1976).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and the ability to participate in various chemical reactions, are influenced by their molecular structure. The presence of functional groups, such as nitro, hydroxy, or methoxy groups, can significantly affect the compound's chemical behavior, enabling a wide range of chemical transformations and applications in synthesis (Sharma et al., 1997).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydropyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and characterized, revealing insights into its crystal structure through X-ray diffraction analysis. The study uncovered significant conjugations within the triazene moieties and the chair conformation of the hexahydropyrimidine six-membered rings, driven by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).
Electronic Materials Development
Research into pyrimidine-containing star-shaped compounds has demonstrated their potential as electron transporting materials due to favorable electronic affinities and high triplet energy levels. Such compounds, exemplified by TPM-TPB, TPM-TAZ, and TPM-i-TAZ, have shown high electron mobility and promising performance in organic light-emitting devices, contributing to the development of efficient electronic materials (Yin et al., 2016).
High-Performance Polymers
The synthesis and characterization of organosoluble ditrifluoromethylated aromatic polyimides, derived from novel diamine monomers, have been explored. These polyimides exhibit high thermal stability, good solubility, and robust mechanical properties, making them suitable for advanced engineering applications (Liu et al., 2005).
Acid-Base Equilibrium Studies
The acid-base properties of pyrimidine derivatives, including the exploration of slow equilibrated N(1)-H missing deprotonation constants, provide fundamental insights into their chemical behavior. Such studies are crucial for understanding the compounds' reactivity and potential as pharmaceutical agents (Kılıç, 2019).
Antimicrobial Activity
The synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone highlight the pharmaceutical relevance of pyrimidine derivatives. Research indicates that such compounds exhibit significant antimicrobial properties against various bacterial and fungal strains, underscoring their potential as novel antimicrobial agents (Patel & Patel, 2017).
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[(2-phenylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-20-18(11-16-12-23-19(24-13-16)17-9-5-2-6-10-17)21(28)26(22(29)25-20)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,25,27,29)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSGRABLSNGLNO-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN=C(N=C3)C4=CC=CC=C4)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN=C(N=C3)C4=CC=CC=C4)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)
